

cis-1,3-Dimethylcyclopentane chemical properties

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Compound of Interest

Compound Name: **cis-1,3-Dimethylcyclopentane**

Cat. No.: **B1584825**

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An In-Depth Technical Guide to the Chemical Properties of **cis-1,3-Dimethylcyclopentane**

Introduction

cis-1,3-Dimethylcyclopentane (CAS No: 2532-58-3) is a saturated alicyclic hydrocarbon with the molecular formula C₇H₁₄.^[1] As a substituted cyclopentane, it serves as a valuable model compound in organic chemistry for investigating the intricate relationships between molecular structure, stereochemistry, and physical properties in five-membered ring systems.^[2] Its specific cis configuration, where the two methyl groups reside on the same face of the cyclopentane ring, imposes distinct conformational preferences and steric interactions that influence its stability and reactivity.^[1] This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, stereoisomerism, thermodynamic characteristics, and relevant experimental protocols for researchers in chemistry and drug development.

Molecular Structure and Stereoisomerism

Covalent Structure

The fundamental structure of **cis-1,3-Dimethylcyclopentane** consists of a five-carbon cyclopentane ring with two methyl group substituents attached to carbon atoms 1 and 3.^[1] The molecule has a molecular weight of approximately 98.19 g/mol .^[3]

Stereochemistry

The spatial arrangement of the methyl groups is a defining feature of this molecule. In 1,3-dimethylcyclopentane, two chiral centers exist at carbons 1 and 3, giving rise to a total of three stereoisomers.[4] These include a pair of enantiomers (mirror images that are not superimposable) known as the trans isomers, and a single cis isomer.[4][5]

The cis-isomer possesses an internal plane of symmetry that bisects the C2 carbon and the bond between C4 and C5.[4] Due to this symmetry, the molecule is achiral and optically inactive, despite having two chiral centers.[5] Such a compound is referred to as a meso compound.[4][5]

trans-1,3-Dimethylcyclopentane (Enantiomers)

c_img

b_img

cis-1,3-Dimethylcyclopentane (Meso)

a_img

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Caption: The three stereoisomers of 1,3-dimethylcyclopentane.

Physicochemical and Thermodynamic Properties

Physical Properties

cis-1,3-Dimethylcyclopentane is a colorless, highly flammable liquid at room temperature.^[3] ^[6] Being a non-polar hydrocarbon, it has limited solubility in water but is readily soluble in common organic solvents like ethanol and ether.^[1] Its physical properties are critical for its handling, purification, and application in various chemical processes.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄	[3]
Molecular Weight	98.19 g/mol	[3]
CAS Number	2532-58-3	[3]
Boiling Point	90.8 - 91.8 °C (approx.)	[2][7]
Vapor Pressure	66.2 mmHg	[3][6]
Appearance	Colorless Liquid	[1][3]

Thermodynamic Data

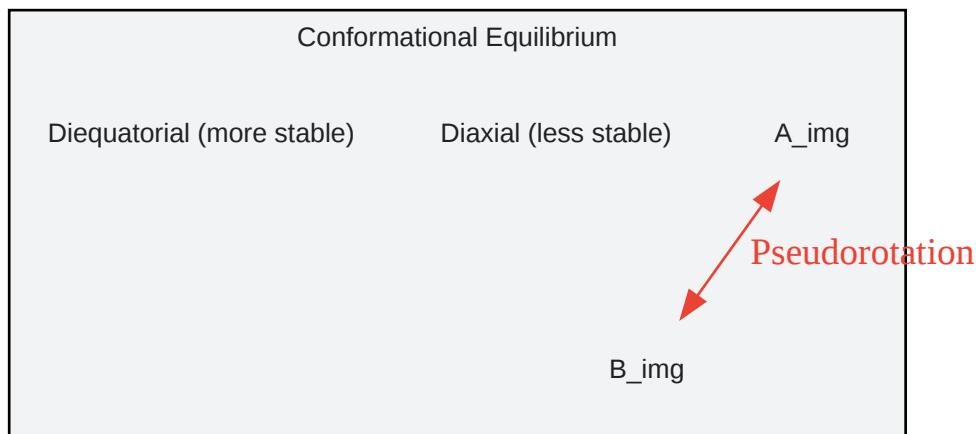
Thermodynamic studies provide fundamental insights into the stability of **cis-1,3-Dimethylcyclopentane**. The heat of formation and heat of combustion are key parameters determined through calorimetric experiments. These values are essential for calculating reaction enthalpies and understanding isomer stability. For instance, the heat of formation for the liquid state has been experimentally determined.^[8]

Thermodynamic Parameter	Value	Source
Std. Enthalpy of Formation (liquid, ΔfH°)	-40.19 ± 0.34 kcal/mol	[8]
Std. Enthalpy of Combustion (liquid, ΔcH°)	-1096.39 ± 0.33 kcal/mol	[8]
Enthalpy of Vaporization (ΔvapH)	33.5 kJ/mol @ 298.15 K	[7]

Conformational Analysis

The cyclopentane ring is not planar; it adopts puckered conformations, primarily the "envelope" and "half-chair" (or "twist") forms, to alleviate angle strain and torsional strain. The energy barrier between these conformations is low, leading to a rapid interconversion process known as pseudorotation.[9]

In **cis-1,3-Dimethylcyclopentane**, the two methyl groups can occupy either axial-like or equatorial-like positions. The diaxial conformation introduces significant steric strain due to 1,3-diaxial interactions. Consequently, the molecule predominantly exists in a conformation where both methyl groups occupy the more stable, sterically favored equatorial-like positions. The stability of the cis isomer relative to the trans isomer is a subject of detailed study, with cis-1,3-disubstituted systems often being more stable than their trans counterparts, in contrast to 1,2-disubstituted systems.[10][11]



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Caption: Conformational equilibrium in **cis-1,3-dimethylcyclopentane**.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and identification of **cis-1,3-Dimethylcyclopentane**.

Technique	Key Features	Source
¹³ C NMR	Due to symmetry, 4 distinct signals are expected: C1/C3 (equivalent), C2, C4/C5 (equivalent), and the two methyl carbons (equivalent).	[3][12]
¹ H NMR	Complex multiplets for ring protons and a distinct signal for the equivalent methyl groups.	[3]
IR Spectroscopy	C-H stretching vibrations for sp ³ carbons just below 3000 cm ⁻¹ ; C-H bending vibrations around 1465 cm ⁻¹ and 1375 cm ⁻¹ .	[3][13]
Mass Spectrometry	Molecular ion (M ⁺) peak at m/z = 98; primary fragmentation involves the loss of a methyl group (M-15) to give a base peak at m/z = 83.	[14][15]

Synthesis and Reactivity

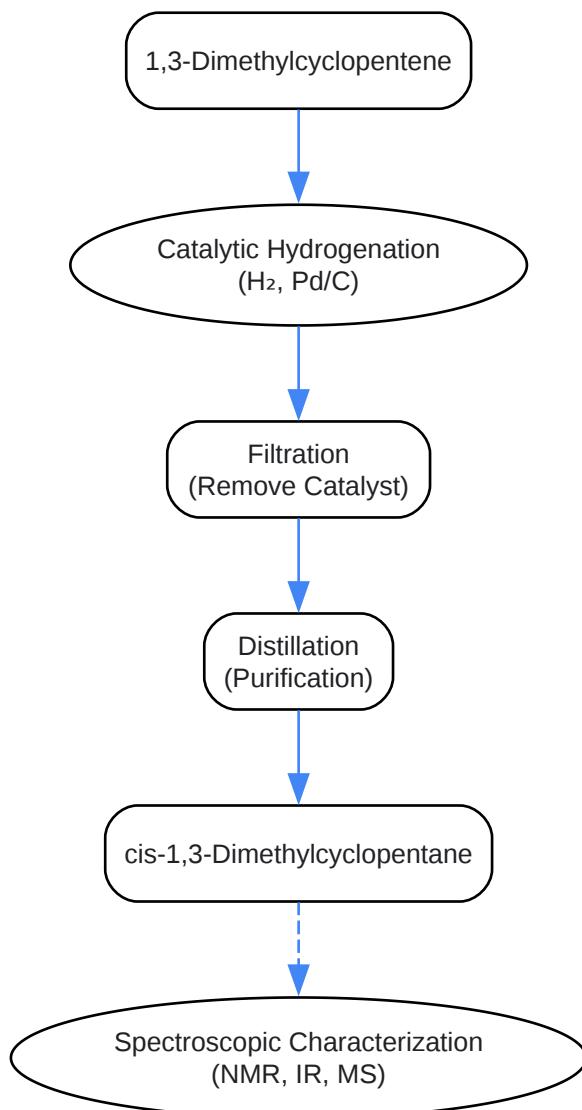
Synthesis Protocol

A prevalent and efficient method for synthesizing **cis-1,3-Dimethylcyclopentane** is the catalytic hydrogenation of 1,3-dimethylcyclopentene.[2] This reaction proceeds with syn-addition of hydrogen across the double bond, yielding the cis product with high selectivity.

Protocol: Catalytic Hydrogenation of 1,3-Dimethylcyclopentene

- Reactor Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with 1,3-dimethylcyclopentene and a suitable solvent such as ethanol or ethyl acetate.

- Catalyst Addition: A catalytic amount (typically 5-10% by weight) of palladium on activated carbon (Pd/C) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).[2]
- Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired level (e.g., 50-100 psi). The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 50 °C) until hydrogen uptake ceases, indicating the reaction is complete.[2]
- Workup: The reactor is depressurized, and the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
- Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude product can be further purified by fractional distillation to yield pure **cis-1,3-Dimethylcyclopentane**.
- Characterization: The final product's identity and purity are confirmed using spectroscopic methods (NMR, IR, GC-MS) as detailed in Section 5.0.



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Caption: Workflow for the synthesis of **cis-1,3-dimethylcyclopentane**.

Chemical Reactivity

As a saturated hydrocarbon, **cis-1,3-Dimethylcyclopentane** exhibits relatively low reactivity.^[1] Its chemistry is dominated by free-radical reactions, typically initiated by heat or UV light.

- Halogenation: It can undergo free-radical halogenation (e.g., with Cl₂ or Br₂) to produce a mixture of halogenated derivatives.^[2]

- Oxidation: Under forcing conditions with strong oxidizing agents, the cyclopentane ring can be cleaved to form dicarboxylic acids or other oxidation products.[2]

Safety and Handling

cis-1,3-Dimethylcyclopentane is classified as a hazardous substance. It is a highly flammable liquid and vapor (GHS classification: Flammable Liquid 2).[3] It is also harmful if swallowed and poses a significant aspiration hazard, potentially causing lung damage.[3][6] Vapors may cause drowsiness and dizziness.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood, away from ignition sources.

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